molecular formula C10H14BrN3O2 B8718114 tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate

tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate

Cat. No.: B8718114
M. Wt: 288.14 g/mol
InChI Key: RXXIQGMSPXSTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 5-position, a bromine atom at the 3-position, and a carbamic acid tert-butyl ester group at the 2-position of the pyridine ring

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-7(11)4-6(12)5-13-8/h4-5H,12H2,1-3H3,(H,13,14,15)

InChI Key

RXXIQGMSPXSTAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium catalysts under microwave irradiation to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The amino and bromine groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine
  • 2-Amino-5-bromo-3-methylpyridine
  • 5-Amino-3-bromo-2-ethoxypyridine

Comparison: Compared to these similar compounds, tert-butyl N-(5-amino-3-bromopyridin-2-yl)carbamate is unique due to the presence of the carbamic acid tert-butyl ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.